![molecular formula C27H35N3O3 B607246 6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole CAS No. 1219925-73-1](/img/structure/B607246.png)

6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

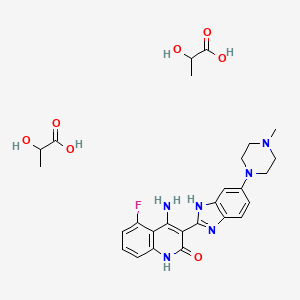

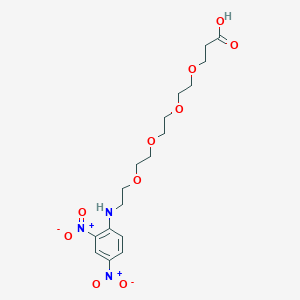

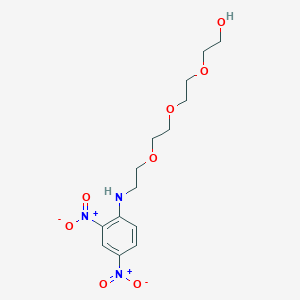

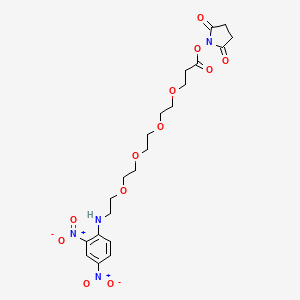

The compound is a complex organic molecule that contains two pyrrolidin-1-yl propoxy groups attached to a benzo[d]oxazole core. Pyrrolidine is a five-membered ring with one nitrogen atom, and propoxy refers to a propyl (three-carbon) group attached through an ether linkage. Benzo[d]oxazole is a fused ring system containing a benzene ring and an oxazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzo[d]oxazole core, followed by the attachment of the pyrrolidin-1-yl propoxy groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and ether linkages. The pyrrolidin-1-yl groups would likely add some degree of flexibility to the molecule, while the benzo[d]oxazole core would be relatively rigid .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The ether linkages might be susceptible to cleavage under acidic or basic conditions, and the benzo[d]oxazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and melting/boiling points would be influenced by the functional groups present and the overall shape of the molecule .科学的研究の応用

Toll-Like Receptor Inhibition : E6446 has been identified as an inhibitor of Toll-like receptors (TLR) 7 and 9. It inhibits TLR signaling in human and mouse cell types and modulates DNA-TLR9 interaction. This property was investigated for potential therapeutic applications in autoimmune diseases like lupus (Lamphier et al., 2014).

mRNA Transfection Enhancement : Research indicates that E6446 enhances mRNA transfection when used with certain cell-penetrating peptides (CPPs). This property is significant for gene therapy and research applications, especially in enhancing mRNA transfection efficiency (Bell et al., 2018).

Synthesis of Pyrrolidine Derivatives : Studies have also been conducted on the synthesis of pyrrolidine derivatives, which are valuable in various chemical and pharmaceutical applications. These syntheses involve compounds like E6446 as intermediates or related structures (Katritzky et al., 1999).

Pharmacological Properties : Various researches have explored the pharmacological properties and biological activities of compounds structurally related to E6446. This includes investigation into their potential as anticonvulsants, analgesics, and their interactions with biological systems (Obniska et al., 2015).

Electronic and Optoelectronic Applications : There has been research into the use of oxazole derivatives (related to E6446) in the development of materials for electronic and optoelectronic applications, such as OLEDs. These studies focus on the synthesis and characterization of these compounds (Xing et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYJXFUPMPMETB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)